Technical Guide: Chemical Properties and Applications of Fmoc-D-homoleucine
Technical Guide: Chemical Properties and Applications of Fmoc-D-homoleucine
Executive Summary
Fmoc-D-homoleucine (Fmoc-D-HomoLeu-OH) is a non-proteinogenic amino acid derivative utilized critically in modern peptidomimetic drug design.[1] Structurally, it represents a "double-modification" of the canonical Leucine residue: homologation (extension of the aliphatic side chain by one methylene unit) and stereochemical inversion (L- to D-configuration).
This guide details the physicochemical profile, synthetic utility, and mechanistic advantages of Fmoc-D-homoleucine. It is designed to move beyond basic data sheets, offering causal insights into why and how this residue is deployed to enhance peptide potency, selectivity, and metabolic stability.
Physicochemical Profile
The following data constitutes the validated chemical identity of the reagent.
| Property | Specification |
| Chemical Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid |
| Common Name | Fmoc-D-homoleucine |
| CAS Number | 204320-60-5 |
| Molecular Formula | C₂₂H₂₅NO₄ |
| Molecular Weight | 367.44 g/mol |
| Appearance | White to off-white crystalline powder |
| Chirality | D-Enantiomer (R-configuration at |
| Solubility | Soluble in DMF, NMP, DMSO, DCM; Insoluble in Water |
| Melting Point | 108–112 °C (varies slightly by polymorph/purity) |
| Purity Standard |
Structural Analysis & Mechanistic Impact[5]
The "Homo" Modification (Side Chain Homologation)
Standard Leucine possesses a 2-methylpropyl side chain attached to the
-
Hydrophobic Reach: This extension increases the lipophilicity (
) and the steric volume of the side chain. In drug design, this allows the side chain to reach deeper into hydrophobic pockets of G-protein coupled receptors (GPCRs) that canonical Leucine cannot access, potentially increasing binding affinity by orders of magnitude [1]. -
Rotational Freedom: The extra methylene group introduces additional degrees of motional freedom, allowing the terminal isopropyl group to adopt conformations distinct from Leucine, often necessary to satisfy specific ligand-receptor geometries.
The D-Configuration (Stereochemical Inversion)
The inclusion of the D-enantiomer serves two primary functions in therapeutic development:
-
Proteolytic Resistance: Endogenous proteases (e.g., trypsin, chymotrypsin) are stereoselective for L-amino acids. Incorporating Fmoc-D-homoleucine creates a "steric block" that inhibits enzymatic hydrolysis, significantly extending the plasma half-life (
) of the peptide drug [2]. -
Conformational Control: D-amino acids are powerful tools for inducing specific secondary structures, such as
-turns or disrupting -helices, which is critical for constraining peptides into their bioactive conformations [3].
Synthetic Protocols: Solid Phase Peptide Synthesis (SPPS)[5][6]
Fmoc-D-homoleucine is fully compatible with standard Fmoc/tBu SPPS protocols. However, its increased hydrophobicity requires specific handling to prevent aggregation and ensure complete coupling.
Solubility & Preparation
-
Solvent: Dissolve in anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Concentration: A standard concentration of 0.2 M to 0.5 M is recommended.
-
Note: Due to the bulky side chain, sonication may be required to achieve rapid dissolution.
Activation & Coupling Workflow
To minimize racemization (though less prone than Cys or His) and maximize yield, the following activation system is recommended:
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Rationale: This combination is superior to HOBt/HBTU for preventing racemization and is safer (non-explosive) compared to HOAt analogues.
-
-
Alternative: HATU / DIPEA (Diisopropylethylamine).
-
Use Case: Use for difficult couplings where steric hindrance is high.
-
-
Coupling Time: 45–60 minutes at Room Temperature. Double coupling is recommended if the resin loading is > 0.5 mmol/g.
Deprotection
The Fmoc group is removed using standard basic conditions:
-
Reagent: 20% Piperidine in DMF (v/v).
-
Mechanism: Base-catalyzed
-elimination releasing dibenzofulvene.
Visualization of the Synthesis Cycle
The following diagram illustrates the logical flow of incorporating Fmoc-D-homoleucine into a growing peptide chain, highlighting critical decision points.
Figure 1: SPPS Workflow for the incorporation of Fmoc-D-homoleucine, including quality control checkpoints.
Applications in Drug Discovery[1][5][6][7][8][9][10]
Peptidomimetics & Stapled Peptides
Fmoc-D-homoleucine is frequently used in the synthesis of "stapled" peptides. By replacing natural amino acids with bulky, hydrophobic D-isomers, researchers can force a peptide to adopt an
Antimicrobial Peptides (AMPs)
In the development of AMPs, D-amino acids are used to prevent degradation by bacterial proteases. The addition of the extra methylene group in D-homoleucine increases the overall hydrophobicity of the AMP, which is often correlated with increased membrane penetration and bacterial cell lysis capability [5].
Handling, Stability, and Storage[1][4][6]
To maintain the integrity of the Fmoc group and the chiral center, strict adherence to storage protocols is required.
-
Storage Temperature: 2°C to 8°C (Refrigerated).
-
Moisture Sensitivity: Hygroscopic. Store in a desiccator. Allow the bottle to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the Fmoc ester.
-
Light Sensitivity: Protect from long-term exposure to direct light.
-
Shelf Life: 24 months if stored properly in a sealed container.
-
Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.
References
-
Mahalakshmi, R., & Balaram, P. (2001). The use of D-amino acids in peptide design. In Biochemistry of D-Amino Acids. Retrieved from [Link]
-
Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20, 309–325. Retrieved from [Link]
-
PubChem. (2023). Fmoc-D-homoleucine Compound Summary. National Library of Medicine. Retrieved from [Link]
